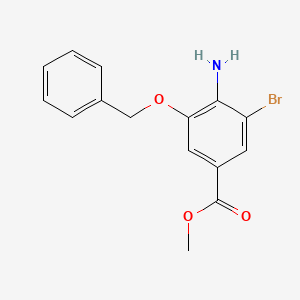

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

Description

Properties

IUPAC Name |

methyl 4-amino-3-bromo-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCFKDDNGJOJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670635 | |

| Record name | Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881909-58-6 | |

| Record name | Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

Introduction

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of various biologically active molecules and novel organic materials. Its structure, featuring a strategically functionalized benzene ring with amino, benzyloxy, bromo, and methyl ester groups, makes it a versatile building block for drug discovery and development professionals. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, grounded in established organic chemistry principles and supported by peer-reviewed literature. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into the critical parameters for a successful synthesis.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate requires a carefully planned sequence of reactions to ensure the correct regiochemistry of the substituents on the aromatic ring. A logical and efficient retrosynthetic analysis suggests a multi-step pathway beginning from a readily available starting material. The key challenges in this synthesis are the selective introduction of the bromine atom and the protection of the reactive hydroxyl group to prevent unwanted side reactions.

Our proposed pathway involves three main steps:

-

Esterification of a substituted aminobenzoic acid.

-

Protection of the phenolic hydroxyl group as a benzyl ether.

-

Regioselective bromination of the activated aromatic ring.

An alternative sequence will also be briefly discussed, highlighting the flexibility in synthetic design.

Reaction Scheme Overview

An In-Depth Technical Guide to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the strategic design of molecular building blocks is paramount to accessing novel chemical space and identifying next-generation therapeutics. Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate emerges as a compound of significant interest for researchers and scientists in this field. Its trifunctionalized aromatic core, featuring an amine, a protected hydroxyl group, and a halogen, presents a versatile platform for targeted chemical modifications. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications as a key intermediate in the development of bioactive compounds, particularly in the realm of kinase inhibitors. The strategic placement of its functional groups allows for sequential and diverse chemical transformations, making it a valuable asset in the synthesis of complex molecular architectures.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is essential for its effective use in synthesis and drug design. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| CAS Number | 881909-58-6 | Commercial Supplier Data[3] |

| Molecular Formula | C₁₅H₁₄BrNO₃ | Commercial Supplier Data[3] |

| Molecular Weight | 336.18 g/mol | Commercial Supplier Data[3] |

| Appearance | Solid | Commercial Supplier Data[3] |

| Melting Point | 110-120 °C | Predicted based on the melting point of the related Methyl 4-amino-3-bromobenzoate (105-109 °C)[4][5][6] and the introduction of the bulkier benzyloxy group. |

| Boiling Point | > 350 °C | Predicted to be significantly higher than related, less substituted compounds due to increased molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Chloroform). Insoluble in water. | General solubility characteristics of substituted aromatic esters. |

| pKa | ~1-2 (amine) | The electron-withdrawing nature of the ester and bromo groups, and the benzyloxy group, would decrease the basicity of the aniline nitrogen compared to aniline itself. |

Proposed Synthesis Pathway and Experimental Protocol

Synthesis Overview

The proposed synthesis involves two key steps:

-

Williamson Ether Synthesis: The benzylation of the phenolic hydroxyl group.[7][8][9]

-

Fischer Esterification: This step is presumed to have been carried out to obtain the starting material, but the principles are relevant for understanding the molecule's synthesis.[10][11][12][13]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

-

Reaction Principle: This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[7][8][9] The phenolic proton of Methyl 4-amino-3-bromo-5-hydroxybenzoate is first deprotonated by a mild base like potassium carbonate to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion to form the desired benzyl ether.

-

Materials:

-

Methyl 4-amino-3-bromo-5-hydroxybenzoate

-

Benzyl bromide (BnBr)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-3-bromo-5-hydroxybenzoate (1.0 eq).

-

Add anhydrous acetone or DMF as the solvent, followed by anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate.

-

-

Self-Validation and Causality:

-

The use of an excess of potassium carbonate ensures complete deprotonation of the phenol and neutralizes any hydrobromic acid that may form as a byproduct.

-

Acetone and DMF are suitable polar aprotic solvents for SN2 reactions.[7]

-

The aqueous workup is essential to remove any remaining inorganic salts and unreacted starting materials.

-

Purification by column chromatography is necessary to isolate the final product in high purity, which is critical for its use in subsequent synthetic steps or biological assays.

-

Analytical Characterization

The structural confirmation of the synthesized Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate would be achieved through a combination of spectroscopic techniques. Below are the predicted spectral data based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methyl ester protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.[14][15][16][17][18]

-

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.5-7.3 (m, 5H): Protons of the phenyl ring of the benzyloxy group.

-

~7.8 (s, 1H) and ~7.2 (s, 1H): The two aromatic protons on the central benzene ring. Their exact shifts will depend on the final conformation and electronic environment.

-

~5.1 (s, 2H): The benzylic protons (-O-CH₂-Ph).

-

~4.5 (br s, 2H): The amine protons (-NH₂). This peak is expected to be broad and its chemical shift can vary with concentration and temperature.

-

~3.9 (s, 3H): The methyl ester protons (-COOCH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

-

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~166: Carbonyl carbon of the ester.

-

~150-110: Aromatic carbons. The specific shifts will be influenced by the attached functional groups.

-

~71: Benzylic carbon (-O-C H₂-Ph).

-

~52: Methyl carbon of the ester (-COOC H₃).

-

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[19][20][21]

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

3450-3300 (two bands): N-H stretching of the primary amine.[22][23]

-

3100-3000: Aromatic C-H stretching.

-

1600-1450: C=C stretching of the aromatic rings.

-

~1250: C-O stretching of the ester and C-N stretching of the aromatic amine.[23][24]

-

~1100: C-O stretching of the benzyl ether.

-

Below 800: C-Br stretching.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected.[25][26][27]

-

Expected Fragmentation Pattern (Electron Impact - EI):

-

M⁺ and M⁺+2 peaks: An intense molecular ion peak (M⁺) and an M⁺+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[26][27]

-

Loss of -OCH₃ (M-31): A common fragmentation for methyl esters.

-

Loss of benzyl group (M-91): Cleavage of the benzyl ether to give a stable benzyl cation (m/z = 91).

-

Loss of Br (M-79/81): Cleavage of the carbon-bromine bond.

-

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The 4-aminobenzoic acid scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1][2] The strategic functionalization of this core, as seen in Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, makes it a highly valuable intermediate for the synthesis of targeted therapeutics.

One of the most significant areas of application for such building blocks is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[28]

The structure of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate offers three key points of diversification for structure-activity relationship (SAR) studies:[29][30][31]

-

The Amino Group: Can be acylated or used in coupling reactions to introduce various side chains that can interact with the hinge region of a kinase's ATP-binding site.

-

The Benzyloxy Group: Serves as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage to provide a hydrogen bond donor or a site for further modification.

-

The Bromo Group: Acts as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of different pockets within the kinase active site to enhance potency and selectivity.

This strategic, multi-point modification capability allows medicinal chemists to systematically explore the chemical space around the aminobenzoate core to optimize a compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.

Conclusion

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate represents a strategically designed chemical intermediate with significant potential for application in drug discovery and development. While detailed experimental data for this specific compound is limited in the public domain, its physicochemical properties and spectral characteristics can be reliably predicted. A robust and logical synthetic pathway can be devised based on fundamental organic reactions. The true value of this molecule lies in its capacity as a versatile building block, offering multiple avenues for chemical elaboration. For researchers and scientists focused on the synthesis of novel kinase inhibitors and other targeted therapies, Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a valuable tool for accelerating the discovery of new and effective medicines.

References

-

Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Retrieved from [Link]

-

Gaddis, B. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 849-862.

- Schaefer, T., & Schneider, W. G. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Molecular Physics, 12(6), 641-644.

-

University of Southern Maine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]

-

Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). Methyl 4-amino-3-bromobenzoate, min 98% (GC), 10 grams. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Khan, I., & Ibrar, A. (2018). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Journal of Developing Drugs, 7(2).

-

UCLA. (n.d.). IR: amines. Retrieved from [Link]

-

J&K Scientific LLC. (2025). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 71(5), 1421-1429.

- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Al-Otaibi, J. S., Al-Zahrani, N. A., & Al-Ghamdi, K. M. (2022).

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

- Mathew, B., Suresh, J., & Anbazhagan, S. (2016). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 16(14), 1146-1164.

- Ho, Y. W. (2005). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 12(18), 2149-2159.

-

OpenStax. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

- Hays, S. J., Rice, M. J., Ortwine, D. F., Johnson, G., Schwarz, R. D., Boyd, D. K., ... & Boxer, P. A. (1994). Substituted 2-benzothiazolamines as sodium flux inhibitors: quantitative structure-activity relationships and anticonvulsant activity. Journal of pharmaceutical sciences, 83(10), 1425-1432.

-

Medicinal Chemistry - Structure Activity Relationship SAR || Drug Discovery & Drug Design. (2022, July 28). YouTube. Retrieved from [Link]

-

Pharmacy, D. (2022, June 25). Quantitative Structure Activity Relationship - Medicinal Chemistry. YouTube. Retrieved from [Link]

- Krátký, M., Stolaříková, J., & Vinšová, J. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(11), 2949.

-

PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 4-氨基-3-溴苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [amp.chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. francis-press.com [francis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. studylib.net [studylib.net]

- 13. prezi.com [prezi.com]

- 14. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. youtube.com [youtube.com]

- 17. modgraph.co.uk [modgraph.co.uk]

- 18. tandfonline.com [tandfonline.com]

- 19. benthamscience.com [benthamscience.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. benchchem.com [benchchem.com]

- 29. chemisgroup.us [chemisgroup.us]

- 30. youtube.com [youtube.com]

- 31. m.youtube.com [m.youtube.com]

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate CAS number 881909-58-6

An In-Depth Technical Guide to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate (CAS: 881909-58-6): A Key Intermediate in Medicinal Chemistry

Introduction

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure is distinguished by a dense arrangement of versatile functional groups on a central benzene ring: a nucleophilic amine, a strategically placed bromine atom for cross-coupling reactions, a methyl ester, and a benzyl-protected phenol. This unique combination makes it an attractive precursor for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[3][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's physicochemical and predicted spectroscopic properties, proposes a detailed synthetic route with purification protocols, explores its significant applications as a strategic intermediate in drug discovery, and outlines essential safety and handling procedures based on data from closely related analogs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is critical for its effective use in synthesis and research.

Key Properties

The fundamental physicochemical data for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 881909-58-6 | [5][6][7] |

| Molecular Formula | C₁₅H₁₄BrNO₃ | [5] |

| Molecular Weight | 336.18 g/mol | [5] |

| IUPAC Name | Methyl 4-amino-5-bromo-3-(phenylmethoxy)benzoate | [5] |

| Synonyms | Methyl 4-amino-3-(benzyloxy)-5-bromobenzenecarboxylate | [5] |

| Appearance | Solid | [5] |

| InChI Key | JUCFKDDNGJOJPC-UHFFFAOYSA-N | [5] |

Predicted Spectroscopic Data

While comprehensive experimental spectra for this specific compound are not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[8][9][10]

| Technique | Predicted Features |

| ¹H NMR | δ 7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group. δ ~7.8 ppm (d, 1H) & ~7.5 ppm (d, 1H): Two aromatic protons on the main ring, appearing as doublets due to meta-coupling. δ ~5.1 ppm (s, 2H): Benzylic (-O-CH₂-Ph) protons. δ ~4.5 ppm (br s, 2H): Amine (-NH₂) protons. δ ~3.8 ppm (s, 3H): Methyl ester (-COOCH₃) protons. |

| ¹³C NMR | δ ~166 ppm: Ester carbonyl carbon. δ 110-155 ppm: Aromatic carbons. δ ~136 ppm: Quaternary carbon of the benzyl phenyl group attached to the benzylic carbon. δ ~127-129 ppm: Phenyl carbons of the benzyl group. δ ~71 ppm: Benzylic carbon (-O-CH₂-Ph). δ ~52 ppm: Methyl ester carbon (-COOCH₃). |

| FTIR (cm⁻¹) | ~3400-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene). ~1720 cm⁻¹: C=O stretching of the ester. ~1600 cm⁻¹: N-H bending and C=C aromatic ring stretching. ~1250 cm⁻¹: C-O stretching of the ester and ether. |

Proposed Synthesis and Purification

The synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is not commonly documented. However, a logical and efficient multi-step pathway can be designed based on established organic chemistry transformations applied to analogous substrates.[4][11][12]

Retrosynthetic Analysis and Strategy

The synthesis strategy involves the sequential functionalization of a commercially available starting material. A plausible approach begins with methyl 4-aminobenzoate, proceeding through electrophilic bromination followed by O-benzylation of a hydroxyl group introduced via a suitable precursor. The causality for this sequence is to install the key functionalities in a controlled manner, leveraging the directing effects of the existing substituents.

Proposed Detailed Experimental Protocol

Disclaimer: This proposed protocol is based on analogous chemical reactions and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Bromination of Methyl 4-aminobenzoate

This step introduces a bromine atom ortho to the activating amino group. A common and effective method utilizes N-Bromosuccinimide (NBS).[11]

-

Dissolution: Dissolve methyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath and add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into cold water to precipitate the product.

-

Isolation: Collect the solid precipitate, Methyl 4-amino-3-bromobenzoate, by vacuum filtration, wash thoroughly with water, and dry under vacuum.[11]

Step 2: Conversion to Intermediate for Benzylation (Not explicitly detailed in search, a plausible intermediate step)

This conceptual step would involve converting the brominated product to an intermediate suitable for introducing the benzyloxy group, such as a hydroxylated analog, which is not directly described in the provided search results.

Step 3: O-Benzylation

This step protects the phenol as a benzyl ether.

-

Preparation: To a solution of the hydroxylated intermediate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude target compound.[4]

Purification Workflow

Purification is critical to ensure the compound is suitable for subsequent applications.

-

Column Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective for separating the target compound from impurities.[13]

-

Recrystallization: For obtaining high-purity material, the fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[13]

Synthesis and Purification Workflow Diagram

Caption: Proposed workflow for the synthesis and purification of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of multiple functional groups makes this compound a powerful intermediate for creating diverse and complex molecules.

A Versatile Multi-functional Intermediate

-

Amine Group: Serves as a nucleophile or a site for amide bond formation, a fundamental linkage in many pharmaceuticals.[4]

-

Bromo Group: Acts as a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or heteroaryl substituents.

-

Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides or other derivatives.[4]

-

Benzyloxy Group: A stable protecting group for the phenol, which can be selectively removed via catalytic hydrogenation to reveal a free hydroxyl group for further functionalization.

Precursor for Heterocyclic Scaffolds

The compound is an ideal precursor for synthesizing fused heterocyclic systems like benzofurans, which are prominent scaffolds in many natural products and pharmaceuticals known for a wide range of biological activities, including anticancer and antimicrobial properties.[14][15][16] Intramolecular cyclization strategies, potentially involving the amine and a group introduced at the bromine position, could yield novel heterocyclic cores.

Application in Kinase Inhibitor Synthesis

A significant application lies in the synthesis of targeted therapies, such as kinase inhibitors. The closely related analog, 4-amino-3-bromobenzoic acid, is a documented building block for creating selective covalent inhibitors of Janus Kinase 3 (JAK3).[4] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[4] Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate can be readily converted to the corresponding acid and elaborated to incorporate an electrophilic "warhead" (e.g., an acrylamide) designed to form a covalent bond with a specific cysteine residue in the kinase's active site, leading to potent and irreversible inhibition.[4]

Target Signaling Pathway: Covalent JAK3 Inhibition

Caption: Simplified JAK-STAT signaling pathway illustrating the point of intervention for a covalent JAK3 inhibitor.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. The following information is extrapolated from the SDS of closely related structural analogs like Methyl 4-amino-3-bromobenzoate.[9][17][18]

Hazard Assessment (Analog-Based)

| Hazard Class | GHS Classification | Statement | Source(s) |

| Acute Toxicity, Oral | GHS06, Category 3 | H301: Toxic if swallowed | [9][17] |

| Eye Irritation | GHS07, Category 2 | H319: Causes serious eye irritation | [9][17] |

| Skin Irritation | GHS07, Category 2 | H315: Causes skin irritation | [18] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][18]

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke in the laboratory.[17][18]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

-

Keep away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[19]

Conclusion

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a sophisticated chemical intermediate with immense potential for advanced organic synthesis. Its dense and versatile functionality provides chemists with multiple handles to construct complex, high-value molecules. The primary utility of this compound lies in its role as a strategic building block for drug discovery, particularly in the synthesis of heterocyclic systems and targeted covalent inhibitors for pathways like JAK-STAT. While specific experimental data is limited, its properties and reactivity can be reliably inferred from related structures, providing a solid foundation for its application in research and development.

References

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 2. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | CymitQuimica [cymitquimica.com]

- 6. CAS Database N(6),O(2)-Dimethyladenosine,57817-83-1,tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate,370562-34-8,CYCLOHEXYLIDENE ACETIC ACID,1552-91-6,3-[(3-Acrylamidopropyl)dimethylammonio]propane-1-sulfonate,80293-60-3, [chemicalbook.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. Methyl 4-amino-3-bromobenzoate(106896-49-5) 1H NMR [m.chemicalbook.com]

- 9. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemos.de [chemos.de]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Structure Elucidation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, multi-faceted spectroscopic workflow for the structural elucidation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, a substituted aromatic compound with multiple functional groups. We will detail the logic and application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind the experimental choices, presents detailed protocols, and interprets the expected data to build a cohesive and validated structural assignment. This document is intended for researchers, scientists, and professionals in the field of drug development who require a rigorous and logical approach to molecular characterization.

Proposed Structure and Analytical Strategy

The target molecule, Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, possesses a complex arrangement of functional groups on a central benzene ring. A successful elucidation requires a synergistic analytical approach where each technique provides a unique and complementary piece of the structural puzzle.

Key Structural Features to Verify:

-

Molecular Formula: C₁₅H₁₄BrNO₃

-

Molecular Weight: 336.02 g/mol (for ⁷⁹Br isotope) / 338.02 g/mol (for ⁸¹Br isotope)

-

Core Scaffold: A hexasubstituted benzene ring.

-

Key Functional Groups:

-

Primary Aromatic Amine (-NH₂)

-

Methyl Ester (-COOCH₃)

-

Benzyloxy Ether (-OCH₂Ph)

-

Bromo Substituent (-Br)

-

Caption: Proposed structure of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate.

Our analytical workflow is designed to first confirm the elemental composition and molecular weight, then identify the functional groups present, and finally map the precise connectivity of the atoms.

Caption: The logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS) for Molecular Formula Verification

Expertise & Rationale: Mass spectrometry is the first and most critical step. Its primary purpose is to determine the molecular weight of the compound. For halogenated compounds, MS provides a highly characteristic isotopic pattern that serves as a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[1][2] This results in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom in the molecule.[3][4]

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan spectrum over a mass range of m/z 100-500.

-

Analysis: Look for the molecular ion peaks [M+H]⁺. The presence of two peaks of nearly equal intensity separated by 2 m/z units confirms the presence of one bromine atom.

Expected Data & Interpretation:

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Relative Intensity |

| [M+H]⁺ | 337.03 | 339.03 | ~1:1 |

| [M+Na]⁺ (adduct) | 359.01 | 361.01 | ~1:1 |

The observation of this characteristic 1:1 doublet at the expected m/z values provides strong evidence for the molecular formula C₁₅H₁₄BrNO₃.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is an effective and rapid technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. By passing infrared radiation through the sample, we can measure the absorption at specific frequencies corresponding to the vibrational energies of different bonds. For this specific molecule, we expect to see clear signatures for the amine N-H bonds, the ester C=O bond, and the C-O bonds of the ester and ether.[5][6]

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[5]

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation:

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Characteristics |

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3400-3500 & 3300-3400 | Two distinct, sharp peaks.[7] |

| Aromatic C-H Stretch | Benzene Rings | 3000-3100 | Medium to weak peaks. |

| Aliphatic C-H Stretch | -OCH₃, -OCH₂- | 2850-3000 | Medium to weak peaks. |

| C=O Stretch | Methyl Ester | ~1715-1730 | Very strong, sharp absorption.[5][8] |

| N-H Scissoring (Bending) | Primary Amine | 1550-1650 | Strong absorption.[7] |

| Aromatic C=C Stretch | Benzene Rings | 1450-1600 | Multiple sharp peaks of variable intensity.[8] |

| Asymmetric & Symmetric C-O-C Stretch | Ester, Ether | 1000-1300 | Two strong absorptions.[5] |

The combined presence of these bands validates the existence of the primary amine, methyl ester, benzyloxy ether, and aromatic rings, corroborating the structure proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[9][10] ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). ¹³C NMR complements this by revealing the number and types of carbon atoms. Together, they allow for the definitive assembly of the molecular puzzle.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

D₂O Shake (for ¹H NMR): To confirm the amine protons, acquire a second ¹H NMR spectrum after adding a few drops of D₂O to the NMR tube. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum.[11]

Expected Data & Interpretation for ¹H NMR:

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | -NH₂ | ~4.5-5.5 | Broad Singlet | 2H | Labile protons, signal disappears with D₂O shake. Chemical shift is concentration and solvent dependent.[11] |

| b | Phenyl-H (benzyl) | ~7.3-7.5 | Multiplet | 5H | Standard chemical shift for protons on an unsubstituted benzene ring. |

| c | Aromatic H -6 | ~7.8-8.0 | Singlet | 1H | Deshielded by the adjacent ester group. Appears as a singlet or narrow doublet. |

| d | Aromatic H -2 | ~7.6-7.8 | Singlet | 1H | Ortho to the ester group. Appears as a singlet or narrow doublet. |

| e | -O-CH₂ -Ph | ~5.1-5.3 | Singlet | 2H | Methylene protons adjacent to an oxygen and an aromatic ring. |

| f | -COOCH₃ | ~3.8-3.9 | Singlet | 3H | Characteristic chemical shift for methyl ester protons. |

Expected Data & Interpretation for ¹³C NMR:

| Predicted δ (ppm) | Assignment | Rationale |

| ~165-168 | Ester C =O | Characteristic chemical shift for a carbonyl carbon in an ester. |

| ~110-155 | Aromatic C s | 12 distinct signals expected for the two aromatic rings. |

| ~70-75 | -O-CH₂ -Ph | Aliphatic carbon attached to an electronegative oxygen atom. |

| ~52-53 | -COOCH₃ | Characteristic chemical shift for a methyl ester carbon. |

| ~100-105 | Aromatic C -Br | Carbon directly attached to bromine, shifted upfield. |

The specific chemical shifts and coupling patterns in the ¹H NMR spectrum, particularly in the aromatic region, are crucial for distinguishing this isomer from other possible substitution patterns. The combination of ¹H and ¹³C data should provide an unambiguous map of the molecule's connectivity.

Single Crystal X-ray Diffraction: The Definitive Confirmation

Expertise & Rationale: While the combination of MS, FTIR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction is the "gold standard" for absolute and unambiguous structure determination.[12][13] This technique provides a precise three-dimensional map of electron density within a single crystal, allowing for the exact placement of every atom in space.[14] It is the only technique that can provide definitive proof of the atomic connectivity and stereochemistry without relying on interpretation of spectral data.[15]

Experimental Protocol (Conceptual):

-

Crystal Growth: Grow a single crystal of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. The resulting structural model is then refined to best fit the experimental data.

Expected Outcome: The final output is a 3D model of the molecule, complete with precise bond lengths, bond angles, and torsional angles. This would provide irrefutable evidence for the proposed structure of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, validating all conclusions drawn from the spectroscopic methods.

Data Synthesis and Final Confirmation

The structure of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is confirmed through a logical convergence of evidence. Mass spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom through its distinct M⁺/M+2⁺ isotopic pattern.[1][2] FTIR spectroscopy verifies the presence of all key functional groups: the primary amine (N-H stretches), the methyl ester (strong C=O stretch), and the ether linkage (C-O stretches).[5][7] Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity map, showing the precise placement of each substituent on the aromatic ring and confirming the structure of the benzyloxy and methyl ester moieties. Each piece of data is self-validating and, when combined, provides a comprehensive and unambiguous elucidation of the target molecule's structure.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. ijtsrd.com [ijtsrd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 11. Video: NMR Spectroscopy Of Amines [jove.com]

- 12. rigaku.com [rigaku.com]

- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 14. excillum.com [excillum.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, a substituted aromatic compound with potential applications as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this compound, this guide synthesizes confirmed data with scientifically grounded, proposed methodologies and inferred applications based on the reactivity of its constituent functional groups and data from analogous structures.

Core Molecular Attributes

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a polyfunctionalized aromatic molecule. Its core structure is derived from p-aminobenzoic acid (PABA), a well-known scaffold in drug discovery.[1][2] The strategic placement of the benzyloxy, bromo, and methyl ester groups provides multiple points for chemical modification, making it a potentially valuable intermediate for the synthesis of complex target molecules.

Physicochemical Properties

The key quantitative data for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄BrNO₃ | |

| Molecular Weight | 336.18 g/mol | |

| CAS Number | 881909-58-6 | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | 2-8°C, sealed in a dry environment |

Structural Information

The structure of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, featuring a central benzene ring with five substituents, is depicted below.

Caption: Chemical structure of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate.

Step 1: Esterification of 4-Amino-3-hydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. The Fischer esterification is a classic and effective method for this transformation.

-

Rationale: The esterification of the carboxylic acid prevents its interference in subsequent reactions, particularly the basic conditions of the Williamson ether synthesis. Using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, is a standard and high-yielding protocol.[3]

-

Experimental Protocol:

-

Dissolve 4-amino-3-hydroxybenzoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid with a weak base, such as sodium bicarbonate solution, which will cause the product to precipitate.[3]

-

Filter the solid product, wash with water, and dry under vacuum to yield Methyl 4-amino-3-hydroxybenzoate.

-

Step 2: Regioselective Bromination

The next step is the selective introduction of a bromine atom onto the aromatic ring. The amino and hydroxyl groups are strong activating, ortho-, para-directing groups. Bromination is expected to occur at the position ortho to the hydroxyl group and meta to the ester.

-

Rationale: The positions ortho to the hydroxyl group (C2 and C6) and ortho/para to the amino group (C3 and C5) are electronically activated. Given that the C3 position is already substituted with a hydroxyl group, the C5 position is a likely site for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and milder reagent for the bromination of activated aromatic rings.

-

Experimental Protocol:

-

Dissolve Methyl 4-amino-3-hydroxybenzoate in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise while stirring.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate Methyl 4-amino-3-hydroxy-5-bromobenzoate.

-

Step 3: Williamson Ether Synthesis for Benzylation

The final step is the formation of the benzyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on benzyl bromide.

-

Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers.[4][5][6] The phenolic proton is acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a potent nucleophile. This nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction.[4][5][6]

-

Experimental Protocol:

-

Dissolve Methyl 4-amino-3-hydroxy-5-bromobenzoate in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.

-

Add benzyl bromide dropwise to the stirred suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the final product, Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, by recrystallization or column chromatography.

-

Potential Applications in Research and Drug Development

The structural features of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate make it a promising scaffold for the synthesis of novel compounds in drug discovery and materials science.

-

Medicinal Chemistry Building Block: As a derivative of p-aminobenzoic acid (PABA), this molecule can serve as a starting point for compounds targeting a wide range of biological pathways. The PABA moiety is found in drugs with antibacterial, antineoplastic, and local anesthetic properties, among others.[1][2]

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a synthetic handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Further Functionalization:

-

The primary amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point of diversification.

-

Safety and Handling

No specific safety data sheet (SDS) is publicly available for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. However, based on the data for the structurally related compound, Methyl 4-amino-3-bromobenzoate (CAS 106896-49-5), the following precautions are advised.[7]

-

Hazard Classification: Assumed to be toxic if swallowed and to cause serious eye irritation.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.

-

-

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]

-

On Skin: Wash with plenty of water.

-

If Inhaled: Move person into fresh air.

-

-

Handling and Storage: Store locked up in a dry, well-ventilated place. Keep the container tightly closed. Take precautionary measures against static discharge.[7]

Conclusion

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a chemical intermediate with significant potential for application in synthetic chemistry, particularly in the field of drug discovery. While detailed characterization and application data in peer-reviewed literature are sparse, its structure suggests a high degree of versatility. The proposed synthetic pathway, based on fundamental and reliable organic reactions, provides a clear roadmap for its preparation. The multiple functional groups present a rich platform for the development of novel molecules with diverse biological activities. As with any chemical of unknown toxicity, it should be handled with appropriate care and engineering controls.

References

-

Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. Available at: [Link]

-

ResearchGate. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Available at: [Link]

- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Available at: [Link]

-

PubMed. (2010). PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity. Available at: [Link]

-

LookChem. What are the applications and preparation methods of Methyl 4-aminobenzoate?. Available at: [Link]

-

PubMed. (2006). Drug evolution: p-aminobenzoic acid as a building block. Available at: [Link]

-

BYJU'S. Williamson Ether Synthesis. Available at: [Link]

-

University Course Material. The Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Bentham Science. (2006). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Available at: [Link]

-

PubMed Central. (2010). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

-

ChemRxiv. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]

Sources

- 1. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chemos.de [chemos.de]

Topic: Solubility of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with meticulous characterization. Among the most fundamental of these properties is solubility. It is a critical determinant of a compound's bioavailability, influences the choice of synthetic route, and dictates the feasibility of formulation strategies.

Therefore, this document moves beyond a simple data sheet. It is designed as a practical, hands-on guide, grounded in the principles of physical organic chemistry, to empower you, the researcher, to conduct a thorough and reliable solubility assessment. We will not only outline the necessary experimental protocols but also delve into the why—the theoretical underpinnings that govern the dissolution process. This approach ensures that the data you generate is not just a set of numbers, but a well-understood and validated foundation for your downstream applications.

Our methodology is built on a self-validating system, integrating established analytical techniques with a logical, stepwise workflow. By following this guide, you will be equipped to generate the high-quality, reproducible solubility data essential for advancing your research and development objectives.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, its solubility profile is a direct consequence of its molecular structure.

1.1 Molecular Structure Analysis

-

Polar Moieties: The primary amine (-NH₂) group and the ester carbonyl (C=O) group are capable of acting as hydrogen bond acceptors, while the N-H bonds of the amine can act as hydrogen bond donors. These features suggest a favorable interaction with polar solvents.

-

Nonpolar Moieties: The presence of a benzene ring, a benzyl group, and a bromo substituent introduces significant nonpolar character to the molecule. These aromatic and aliphatic regions will interact favorably with nonpolar solvents through van der Waals forces.

-

Overall Polarity: The molecule possesses both polar and nonpolar characteristics, making it likely to exhibit a range of solubilities across different solvent classes. Its solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

1.2 Solvent Selection Rationale

A well-designed solubility study should include a diverse set of organic solvents, spanning a range of polarities and hydrogen bonding capabilities. The following table provides a recommended starting point for solvent selection, categorized by their general properties.

| Solvent Class | Example Solvents | Primary Interaction Type with Solute |

| Protic Polar | Methanol, Ethanol | Hydrogen bonding with the amine and ester groups. |

| Aprotic Polar | Acetone, Acetonitrile | Dipole-dipole interactions with the ester and other polar bonds. |

| Nonpolar | Toluene, Hexane | Van der Waals forces with the aromatic rings and alkyl chains. |

| Chlorinated | Dichloromethane | A balance of dipole-dipole and van der Waals interactions. |

| Ethers | Tetrahydrofuran (THF) | Can act as a hydrogen bond acceptor for the amine group. |

Experimental Determination of Solubility

The following protocol details a robust method for determining the equilibrium solubility of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate using the shake-flask method, which is considered the gold standard for solubility measurements. The subsequent quantification is performed using High-Performance Liquid Chromatography (HPLC), a highly sensitive and accurate analytical technique.

2.1 Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask and HPLC.

2.2 Detailed Protocol

Materials and Equipment:

-

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate (analytical standard grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure complete equilibration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any particulate matter that could interfere with the HPLC analysis.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the compound in a suitable solvent (one in which it is freely soluble, such as acetonitrile or methanol).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Set up an appropriate HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase composition and detection wavelength should be optimized for the analyte.

-

Inject the prepared calibration standards to generate a calibration curve.

-

Inject the filtered supernatant samples (potentially after dilution to fall within the calibration range).

-

-

Data Analysis and Calculation:

-

Integrate the peak area corresponding to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate for both the standards and the samples.

-

Plot the peak area versus concentration for the standards and perform a linear regression to obtain the equation of the line.

-

Use the peak area of the unknown samples and the calibration curve to calculate the concentration of the compound in the filtered supernatant.

-

The calculated concentration represents the solubility of the compound in that specific solvent at the experimental temperature.

-

Data Interpretation and Application

The solubility data you generate will be presented in a table, typically in units of mg/mL or mol/L.

3.1 Sample Data Table

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Observations |

| Methanol | 5.1 | [Experimental Value] | Likely high due to H-bonding. |

| Acetonitrile | 5.8 | [Experimental Value] | Good solubility expected. |

| Acetone | 5.1 | [Experimental Value] | Moderate to good solubility expected. |

| Dichloromethane | 3.1 | [Experimental Value] | Good solubility expected due to polarity. |

| Tetrahydrofuran | 4.0 | [Experimental Value] | Good solubility expected. |

| Toluene | 2.4 | [Experimental Value] | Lower solubility expected. |

| Hexane | 0.1 | [Experimental Value] | Very low to negligible solubility expected. |

3.2 Implications for Drug Development

-

Synthetic Chemistry: High solubility in a reaction solvent can improve reaction rates and yields. Low solubility may necessitate the use of elevated temperatures or a larger volume of solvent.

-

Purification: Solubility differences between the desired compound and impurities are the basis for crystallization-based purification methods. Understanding the solubility in various anti-solvents is crucial for developing efficient crystallization protocols.

-

Formulation: For oral dosage forms, sufficient aqueous solubility is often desired. However, for other applications, such as topical or long-acting injectable formulations, solubility in non-aqueous, biocompatible solvents is key.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate the high-quality data necessary to make informed decisions throughout the drug discovery and development process. The principles and methodologies outlined here are broadly applicable and can be adapted for the characterization of other novel chemical entities.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

This guide provides a comprehensive analysis of the viable starting materials and synthetic strategies for the preparation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, a key intermediate in pharmaceutical and fine chemical synthesis. The document is structured to offer researchers and drug development professionals both a strategic overview and detailed, actionable protocols.

Introduction and Strategic Overview

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a highly functionalized aromatic compound. Its structure, featuring an amine, a protected hydroxyl group, a bromine atom, and a methyl ester on a benzene ring, makes it a versatile building block. The strategic selection of a starting material is paramount, directly influencing the efficiency, cost-effectiveness, and overall yield of the synthesis.

A retrosynthetic analysis of the target molecule reveals several logical disconnection points, suggesting a few core starting structures. The primary considerations for choosing a synthetic route are:

-

Availability and Cost: The starting material should be commercially available and economically viable.

-

Functional Group Compatibility: The existing functional groups must be compatible with the planned reaction sequence.

-

Regioselectivity: The introduction of substituents (bromo and amino/nitro groups) must be controllable to achieve the desired 1,2,3,4-substitution pattern.

Based on these principles, two primary synthetic strategies emerge, each originating from a different, readily available precursor.

Synthetic Route I: Starting from 4-Amino-3-hydroxybenzoic Acid

This approach is highly convergent, beginning with a precursor that already contains the core amino, hydroxyl, and carboxylic acid functionalities in the correct relative positions. The synthesis then involves esterification, protection of the hydroxyl group, and finally, regioselective bromination.

Rationale and Strategy

4-Amino-3-hydroxybenzoic acid is an attractive starting point as it simplifies the challenges of regiocontrol for the amino and hydroxyl groups.[1][2] The synthetic sequence must, however, carefully manage the reactivity of these groups. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. The hydroxyl group is also activating. This necessitates a specific order of operations: esterification, followed by protection and then bromination.

Experimental Workflow and Protocols

The overall transformation from 4-Amino-3-hydroxybenzoic acid is depicted below.

Caption: Synthetic pathway starting from 4-Amino-3-hydroxybenzoic acid.

Protocol 1: Esterification of 4-Amino-3-hydroxybenzoic Acid

This step converts the carboxylic acid to a methyl ester, which protects it from participating in subsequent reactions and improves solubility in organic solvents.

-

Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Cool the suspension in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) or trimethylsilyl chloride (TMSCl) (2.2 eq) as a catalyst.[3]

-

Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield Methyl 4-amino-3-hydroxybenzoate.

Protocol 2: Benzylation of the Phenolic Hydroxyl Group

The hydroxyl group is protected as a benzyl ether to prevent it from reacting during the bromination step.

-

Dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in a suitable solvent like acetone or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

-

Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.

-

Heat the mixture to 50-60 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography to obtain Methyl 4-amino-3-(benzyloxy)benzoate.

Protocol 3: Regioselective Bromination

The final step is the bromination of the aromatic ring. The combined directing effects of the amino and benzyloxy groups strongly favor substitution at the C5 position, which is ortho to the amino group and para to the benzyloxy group.

-

Dissolve Methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 18 hours.[4]

-

Pour the reaction mixture into water to precipitate the product.[4]

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product, Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate.[4]

Synthetic Route II: Starting from Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

An alternative and widely used strategy begins with vanillic acid or its methyl ester. This route requires more functional group interconversions, including nitration, reduction, demethylation, and benzylation, but the starting material is inexpensive and abundant.[5][6][7]

Rationale and Strategy

Vanillic acid provides a robust and economical starting point. The synthesis leverages classic aromatic functional group manipulations. The typical sequence involves:

-

Esterification of the carboxylic acid.

-

Nitration ortho to the hydroxyl group.

-

Protection of the hydroxyl group (benzylation).

-

Bromination directed by the activating groups.

-

Reduction of the nitro group to an amine.

The order of these steps can be varied, but careful planning is required to ensure regioselectivity and avoid side reactions.

Experimental Workflow and Protocols

A plausible synthetic pathway starting from Methyl Vanillate is outlined below.

Caption: A potential synthetic pathway starting from Vanillic Acid.

Protocol 1: Nitration of Methyl Vanillate

-

Dissolve Methyl Vanillate (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction for 1-2 hours at low temperature.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

Protocol 2: Protection and Modification

Subsequent steps would involve benzylation of the free hydroxyl group, selective demethylation of the methoxy group (a challenging step requiring reagents like BBr₃), and finally, reduction of the nitro group followed by bromination as described in Route I. The reduction of a nitro group can be effectively achieved using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (e.g., H₂ over Pd/C).[8]

Comparative Analysis of Starting Materials

The choice between these primary starting materials depends on several factors, which are summarized below.

| Parameter | Route I: 4-Amino-3-hydroxybenzoic Acid | Route II: Vanillic Acid |

| Starting Material Cost | Generally higher | Lower, more abundant |

| Number of Steps | Fewer (3-4 steps) | More (5-6 steps) |

| Key Challenges | Handling of reactive amino-phenol | Regioselective demethylation, multiple functional group interconversions |

| Overall Yield | Potentially higher due to fewer steps | Can be lower due to the multi-step nature |

| Process Control | Simpler regiochemistry | More complex; requires careful control of nitration and demethylation |

Conclusion and Recommendations

For laboratory-scale synthesis where expediency and a higher probability of success are critical, Route I, starting from 4-Amino-3-hydroxybenzoic Acid , is the recommended approach. The synthetic path is more direct, and the regiochemical outcomes are more predictable, minimizing the formation of difficult-to-separate isomers.